2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
Description
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (CAS: 33081-06-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrimidine ring system. The molecule contains an amino group at position 2 and a hydroxyl group at position 4, conferring both hydrogen-bonding capacity and structural rigidity. It is commercially available with a purity of ≥95% for research applications, as noted in supplier catalogs .
Properties
IUPAC Name |
2-amino-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXRMEZIFWONFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954705 | |
| Record name | 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33081-06-0 | |
| Record name | 33081-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various biological receptors and its implications in therapeutic applications.
- IUPAC Name : 2-amino-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Molecular Formula : C7H9N3O
- CAS Number : 33081-06-0
- Purity : Typically 95% .
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). Research indicates that compounds within this structural class may exhibit significant pharmacological properties.
Sigma Receptor Interaction
Recent studies have demonstrated that derivatives of cyclopenta[d]pyrimidines can act as selective σ1R antagonists. For instance, a related compound showed a high affinity for σ1R with a Ki value of 15.6 nM and demonstrated analgesic effects in animal models . This suggests that this compound may possess similar properties.
Table 1: Summary of Biological Activities
| Compound | Target Receptor | Affinity (Ki) | Activity | Reference |
|---|---|---|---|---|
| Compound 33 | σ1R | 15.6 nM | Analgesic effects in formalin test | |
| This compound | σ1R (predicted) | N/A | Potential antagonist |
Case Study: Antinociceptive Properties
A specific study evaluated the antinociceptive effects of compounds related to this compound. The results indicated that these compounds could reduce pain responses in formalin-induced pain models, suggesting their potential use in pain management therapies .
The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of the σ1R pathway. This receptor is implicated in various neuroprotective and analgesic pathways. By antagonizing σ1R, the compound may inhibit excessive neuronal excitability and promote analgesic effects.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To confirm the analgesic properties observed in vitro.
- Structure-Affinity Relationships : To optimize the pharmacological profile.
- Toxicological Assessments : To evaluate safety and efficacy for potential therapeutic uses.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Observed Effects
Key Observations:
- Chlorination (Compound 34) : Enhances electrophilicity, facilitating further functionalization (e.g., alkylation or arylations) .
- Aryl Substitution (Compound 35) : The 4-methoxyphenyl group significantly improves cytotoxicity, likely via enhanced target binding or cellular uptake .
- Thiol/Thioether Derivatives: Sulfur-containing analogs (e.g., ) may exhibit distinct reactivity profiles compared to hydroxyl/amino derivatives, influencing solubility and target interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | LogP* | Solubility (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| This compound | C₇H₉N₃O | -0.45 | Moderate (aqueous/organic) | 3 donors, 3 acceptors |
| Compound 34 (4-Cl analog) | C₇H₈ClN₃ | 1.12 | Low (organic preferred) | 2 donors, 3 acceptors |
| Compound 35 (4-MeOPh analog) | C₁₅H₁₈N₄O | 2.78 | Low (lipophilic) | 2 donors, 5 acceptors |
| 2-[(2-Chlorophenyl)sulfanyl]-4-methyl analog | C₁₄H₁₃ClN₂S | 3.51 | Very low (lipophilic) | 0 donors, 4 acceptors |
*LogP values estimated via computational tools (e.g., ChemAxon).
Key Observations:
- Polarity: The hydroxyl and amino groups in the parent compound improve aqueous solubility compared to chloro or aryl-substituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
